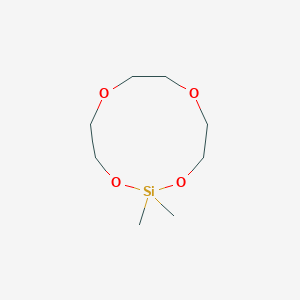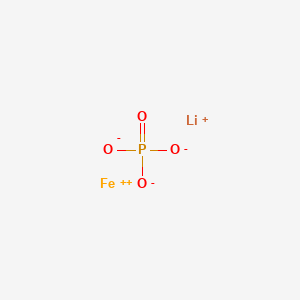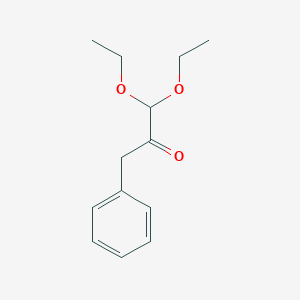
2-Propanone, 1,1-diethoxy-3-phenyl-
説明
The compound "2-Propanone, 1,1-diethoxy-3-phenyl-" is a member of the aryl-propanone family, which includes a variety of compounds with a core structure of a phenyl group attached to a propanone unit. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including material science and pharmaceuticals.
Synthesis Analysis
Aryl-propanones can be synthesized through various methods. One approach involves the use of aromatic amines as precursors, which undergo diazo-reaction and Meerwein arylation reaction under mild conditions . Another method includes the Grignard reaction followed by oxidation with a mixture of Na2Cr2O7 and concentrated sulfuric acid to yield compounds such as 1-[3-(Trifluoromethyl)phenyl]-2-propanone with high overall yield .
Molecular Structure Analysis
The molecular structure of aryl-propanones can be elucidated using techniques such as density functional theory (DFT). For instance, the structural, spectral, and electronic properties of 1-phenyl-3(4-methoxyphenyl)-2-propenone have been examined using Gaussian 16W, revealing optimized structural parameters and topological properties . Similarly, the structure of 3-(2-Hydroxyphenyl)-1-phenyl propanone has been optimized using DFT, with investigations into bond lengths, angles, and atomic charges .
Chemical Reactions Analysis
Aryl-propanones can undergo various chemical reactions. Acid treatment of certain precursors can lead to the formation of diaryl-propanones, as seen in the conversion of 1,2-diaryl-1,3-propanediols to 1,2-diaryl-1-propanones . Additionally, compounds like 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid can undergo acid-catalyzed ring closure to form 2-phenyl-1-indanone, which is susceptible to auto-oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of aryl-propanones are influenced by their molecular structure. For example, the BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione exhibits chromic effects, including mechano-, thermo-, and chronochromism, as well as solvatochromic and aggregation-induced emission effects . The compound's solid-state emission can be modulated by external stimuli, demonstrating its potential for applications in material science . Additionally, enzymatic hydrolysis of certain aryl-propanone derivatives has been studied, showing high enantioselectivity with specific lipases .
科学的研究の応用
Heterocyclic Synthesis
Compounds related to "2-Propanone, 1,1-diethoxy-3-phenyl-" serve as important intermediates in the synthesis of heterocyclic systems. For instance, 1-phenyl-2-thiocyanatoethanone has been highlighted as a versatile synthon in the construction of novel heterocyclic compounds, indicating the potential utility of related propanone derivatives in synthetic chemistry (M. Gouda, 2013).
Bioproducts from Fermentation
The microbial production of chemicals like 1,3-propanediol showcases the biotechnological applications of propanone derivatives. These compounds can be produced from renewable resources, suggesting a role in sustainable chemical manufacturing processes (Zhi-Long Xiu & A. Zeng, 2008; T. Walther & J. François, 2016).
Antimicrobial and Antioxidant Activities
Eugenol, a related phenylpropanoid, demonstrates significant antimicrobial and antioxidant properties. This suggests potential applications of "2-Propanone, 1,1-diethoxy-3-phenyl-" in fields requiring bioactive compounds, such as pharmaceuticals and food preservation (A. Marchese et al., 2017).
Chemical Synthesis and Biological Activities
The structural flexibility of cinnamic acid derivatives, which share a phenylpropanoid backbone similar to "2-Propanone, 1,1-diethoxy-3-phenyl-", underlines their application in synthesizing anticancer agents. This highlights the potential of such derivatives in medicinal chemistry (P. De et al., 2011).
Environmental Behavior and Safety
Understanding the environmental fate and behavior of chemical compounds is crucial. Studies on parabens, which share functional group similarities with "2-Propanone, 1,1-diethoxy-3-phenyl-", offer insights into the persistence and effects of such compounds in aquatic environments, indicating the broader relevance of studying the environmental impact of chemical derivatives (Camille Haman et al., 2015).
特性
IUPAC Name |
1,1-diethoxy-3-phenylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-3-15-13(16-4-2)12(14)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYMGSKZVOVUKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)CC1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066473 | |
| Record name | 2-Propanone, 1,1-diethoxy-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanone, 1,1-diethoxy-3-phenyl- | |
CAS RN |
19256-31-6 | |
| Record name | 1,1-Diethoxy-3-phenyl-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19256-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, 1,1-diethoxy-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019256316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, 1,1-diethoxy-3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanone, 1,1-diethoxy-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diethoxy-3-phenylacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



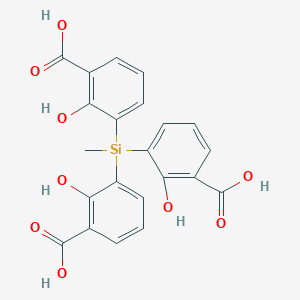
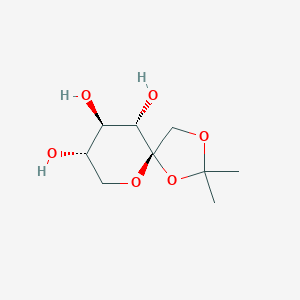
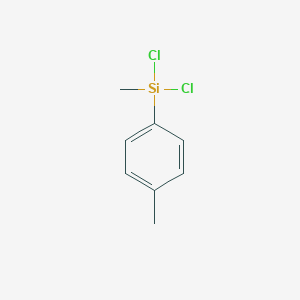
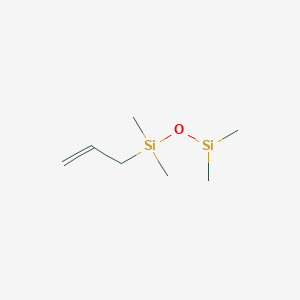
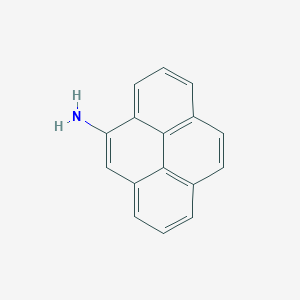
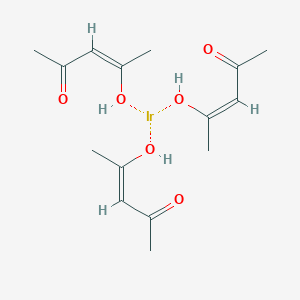
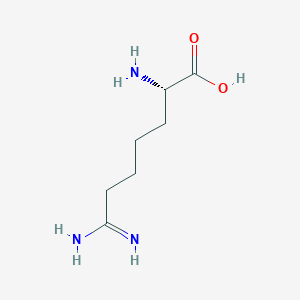

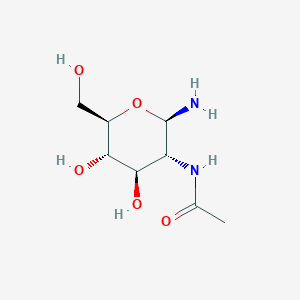
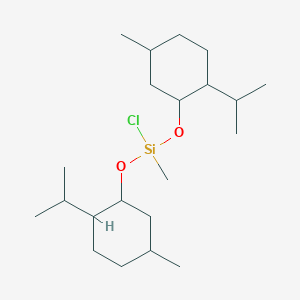
![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)
